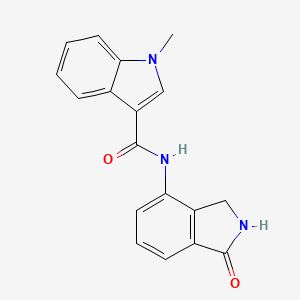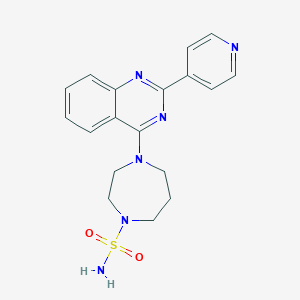![molecular formula C22H30N2O4 B7423936 benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate](/img/structure/B7423936.png)
benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is a complex organic compound with a unique structure that includes a piperidine ring, a formamido group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of a piperidine derivative with an appropriate acyl chloride, followed by esterification with benzyl alcohol. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2S)-3-methyl-2-[pentanoyl[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate
- Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}propanoate
Uniqueness
Benzyl (2S)-3,3-dimethyl-2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanoate is unique due to its specific structural features, such as the presence of a piperidine ring and a formamido group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
benzyl (2S)-3,3-dimethyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-5-18(25)24-13-11-17(12-14-24)20(26)23-19(22(2,3)4)21(27)28-15-16-9-7-6-8-10-16/h5-10,17,19H,1,11-15H2,2-4H3,(H,23,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHLURQRBHJMLX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(3,4-Difluorophenyl)methylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7423864.png)
![4-(Pyridin-2-ylmethylsulfanylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7423878.png)
![6-[[[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7423883.png)
![1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423891.png)

![1-tert-butyl-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423899.png)
![3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7423907.png)
![2-[[4-cyclohexyl-5-[(3-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7423913.png)

![3-(4-Chlorophenyl)-3-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7423932.png)
![1-(1-cyclopropylethyl)-5-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7423940.png)
![Methyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfonylbenzoate](/img/structure/B7423942.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxoethyl]sulfonylbenzoate](/img/structure/B7423946.png)
![2-oxo-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B7423959.png)
